N-(2-benzoyl-1-benzofuran-3-yl)-4-(2-methylpropoxy)benzamide
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Overview
Description
N-(2-benzoyl-1-benzofuran-3-yl)-4-(2-methylpropoxy)benzamide is a complex organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)-4-(2-methylpropoxy)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Benzoylation: The benzofuran core is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Amidation: The benzoylated benzofuran is reacted with 4-(2-methylpropoxy)aniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-1-benzofuran-3-yl)-4-(2-methylpropoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or benzofurans.
Scientific Research Applications
N-(2-benzoyl-1-benzofuran-3-yl)-4-(2-methylpropoxy)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and natural product analogs.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-1-benzofuran-3-yl)-4-(2-methylpropoxy)benzamide involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in inflammatory pathways, cancer cell proliferation, or microbial growth.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation, the PI3K/Akt pathway in cancer, and the bacterial cell wall synthesis pathway in antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-1-benzofuran-3-carbonitrile
- 3-methyl-1-benzofuran-2-carbaldehyde
- 3-(methoxycarbonyl)-2-methyl-1-benzofuran-5-yl 1-benzofuran-2-carboxylate
Uniqueness
N-(2-benzoyl-1-benzofuran-3-yl)-4-(2-methylpropoxy)benzamide stands out due to its unique combination of the benzofuran core with a benzamide moiety, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for diverse research applications and potential therapeutic uses.
Properties
Molecular Formula |
C26H23NO4 |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-(2-benzoyl-1-benzofuran-3-yl)-4-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C26H23NO4/c1-17(2)16-30-20-14-12-19(13-15-20)26(29)27-23-21-10-6-7-11-22(21)31-25(23)24(28)18-8-4-3-5-9-18/h3-15,17H,16H2,1-2H3,(H,27,29) |
InChI Key |
WBOAVDNRRICVOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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